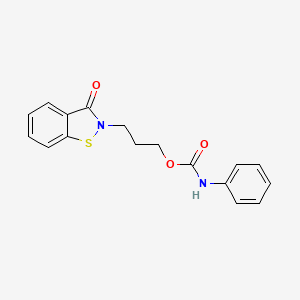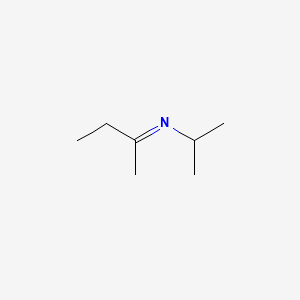![molecular formula C48H94O23 B12680840 [(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanoic acid, mixed hexaesters with decaglycerol and octanoic acid: is a complex ester compound formed from the esterification of decanoic acid, octanoic acid, and decaglycerol. This compound is known for its unique chemical structure, which includes multiple ester linkages and hydroxyl groups, making it a versatile substance in various applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of decanoic acid, mixed hexaesters with decaglycerol and octanoic acid typically involves an esterification reaction. This process includes reacting decanoic acid and octanoic acid with decaglycerol under acidic conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and water is removed to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired ester compound .
化学反応の分析
Types of Reactions: Decanoic acid, mixed hexaesters with decaglycerol and octanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a surfactant and emulsifying agent due to its amphiphilic nature. It helps in stabilizing emulsions and dispersions in various chemical formulations .
Biology: In biological research, decanoic acid, mixed hexaesters with decaglycerol and octanoic acid is studied for its potential effects on lipid metabolism and cellular signaling pathways. It has been shown to influence the phosphorylation of the Akt-mTOR pathway, which is crucial for cell growth and metabolism .
Medicine: In medicine, this compound is explored for its potential therapeutic effects, particularly in managing metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). It has been found to promote a balanced lipid metabolism and maintain insulin sensitivity .
Industry: Industrially, this compound is used in the formulation of cosmetics, personal care products, and pharmaceuticals. Its emulsifying properties make it valuable in creating stable formulations .
作用機序
The mechanism of action of decanoic acid, mixed hexaesters with decaglycerol and octanoic acid involves its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in lipid metabolism, such as the Akt-mTOR pathway. This modulation helps in maintaining a balanced lipid profile and preventing the accumulation of lipids in cells .
類似化合物との比較
- Hexanoic acid, mixed esters with decaglycerol and octanoic acid
- Octanoic acid, mixed esters with decaglycerol and decanoic acid
- Nonanoic acid, mixed esters with decaglycerol and octanoic acid
Comparison: Compared to these similar compounds, decanoic acid, mixed hexaesters with decaglycerol and octanoic acid has a unique combination of medium-chain fatty acids and multiple ester linkages. This unique structure imparts specific properties such as enhanced emulsifying ability and stability in various formulations .
特性
分子式 |
C48H94O23 |
|---|---|
分子量 |
1039.2 g/mol |
IUPAC名 |
[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate |
InChI |
InChI=1S/C48H94O23/c1-3-5-7-9-10-12-13-15-47(59)70-34-45(58)33-67-28-42(55)27-66-30-44(57)32-69-36-46(71-48(60)16-14-11-8-6-4-2)35-68-31-43(56)29-65-26-41(54)25-64-24-40(53)23-63-22-39(52)21-62-20-38(51)19-61-18-37(50)17-49/h37-46,49-58H,3-36H2,1-2H3/t37-,38-,39-,40-,41-,42-,43-,44+,45-,46-/m1/s1 |
InChIキー |
IMKPRWHADPCMGR-AWGQUFFGSA-N |
異性体SMILES |
CCCCCCCCCC(=O)OC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](CO)O)O)O)O)O)O)OC(=O)CCCCCCC)O)O)O |
正規SMILES |
CCCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)OC(=O)CCCCCCC)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




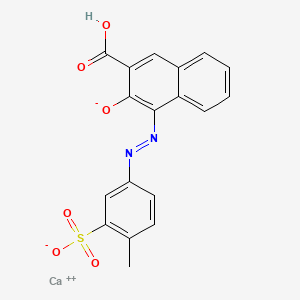

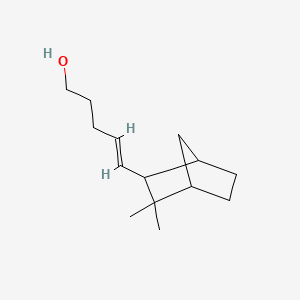
![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)

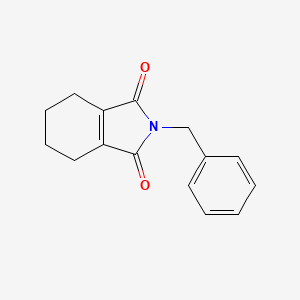
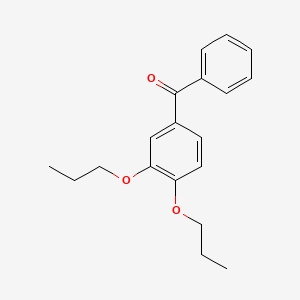
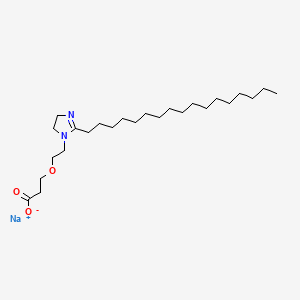
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)

